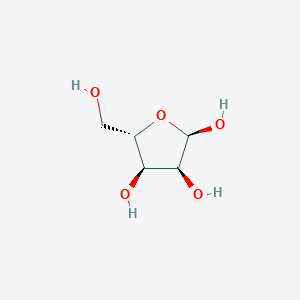

alpha-L-ribofuranose

Description

Structure

3D Structure

Properties

CAS No. |

41546-20-7 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5+/m0/s1 |

InChI Key |

HMFHBZSHGGEWLO-NEEWWZBLSA-N |

SMILES |

C(C1C(C(C(O1)O)O)O)O |

Isomeric SMILES |

C([C@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of alpha-L-Ribofuranose

Audience: Researchers, scientists, and drug development professionals.

Introduction

alpha-L-Ribofuranose is the furanose (five-membered ring) form of L-ribose, an unnatural pentose (B10789219) sugar.[1][2] It is the enantiomer of the naturally occurring alpha-D-ribofuranose, a fundamental building block of RNA and various essential biomolecules.[3][4] While D-ribose is ubiquitous in biological systems, L-ribose and its derivatives are primarily of interest in synthetic chemistry and pharmacology.[1][5] This guide provides a detailed examination of the chemical and conformational structure of alpha-L-ribofuranose, supported by quantitative data and an overview of the experimental methods used for its characterization.

Chemical Structure and Stereochemistry

The fundamental structure of alpha-L-ribofuranose is defined by its molecular formula, C5H10O5, and a specific arrangement of its atoms in three-dimensional space.[3]

-

Systematic Name: The IUPAC name for alpha-L-ribofuranose is (2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol.[3]

-

Furanose Ring: The "furanose" designation indicates that the sugar exists as a five-membered ring, formed by an intramolecular hemiacetal linkage between the aldehyde group at C1 and the hydroxyl group at C4.[1]

-

'L' Configuration: The 'L' designation refers to the stereochemistry at the C4 carbon. In the Fischer projection of the open-chain form, the hydroxyl group on the highest-numbered chiral carbon (C4 for ribose) is on the left side.

-

'alpha' Anomer: The 'alpha' (α) designation specifies the stereochemistry at the anomeric carbon (C1). In the Haworth projection for an L-sugar, the hydroxyl group at C1 is positioned on the opposite side of the ring from the CH2OH group (C5).[6]

Below is a 2D representation of the alpha-L-ribofuranose structure.

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. Prebiotic Pathway from Ribose to RNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpha-L-ribofuranose | C5H10O5 | CID 6971005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. X-ray structure of a novel L-ribose isomerase acting on a non-natural sugar L-ribose as its ideal substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Unconventional Actors: A Technical Guide to the Biological Roles of L-Sugars in Nature

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

While D-sugars form the central dogma of carbohydrate biochemistry, their stereoisomers, the L-sugars, are far from being mere biological curiosities. This technical guide provides an in-depth exploration of the multifaceted roles of L-sugars in the natural world. From their integral structural functions in plant cell walls and bacterial envelopes to their critical involvement in mammalian cell signaling, immunity, and development, L-sugars represent a fascinating and increasingly important area of study. This document details the occurrence, metabolism, and physiological significance of key L-sugars, presents quantitative data on their distribution, outlines detailed experimental protocols for their investigation, and provides visual representations of their metabolic pathways. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, microbiology, plant biology, and drug development, offering insights into the unique biology of L-sugars and their potential as therapeutic targets and diagnostic markers.

Introduction to L-Sugars

In the landscape of biological macromolecules, carbohydrates are predominantly found in their D-enantiomeric forms. However, a select group of L-sugars are not only present in nature but also play indispensable roles in a variety of organisms.[1] Notable examples include L-arabinose and L-rhamnose, which are significant components of plant cell wall polysaccharides.[1] L-fucose is another crucial L-sugar, found in the complex glycans of mammals where it participates in a wide array of physiological processes.[2] The biosynthesis and metabolism of these L-sugars are governed by specific enzymatic pathways that are often distinct from those of their D-counterparts. Understanding these pathways and the functions of L-sugars is opening new avenues for research and therapeutic intervention, particularly in the fields of infectious disease and oncology.

Occurrence and Quantitative Distribution of L-Sugars

L-sugars are found across different biological kingdoms, often as components of complex glycoconjugates. Their abundance can vary significantly depending on the organism, tissue, and developmental stage.

L-Arabinose in Plants

L-arabinose is a major constituent of plant cell walls, where it is a key component of pectic polysaccharides like rhamnogalacturonan I and II, as well as hemicelluloses such as arabinoxylan.[3][4] It is also found in arabinogalactan (B145846) proteins (AGPs) and extensins.[3] L-arabinose typically accounts for 5-10% of the total cell wall saccharides in plants like Arabidopsis thaliana and rice (Oryza sativa).[3][5]

| Plant Species | Tissue/Component | L-Arabinose Content (% of total cell wall sugars) |

| Arabidopsis thaliana | Leaf Cell Wall | 5 - 10%[3][5] |

| Oryza sativa (Rice) | Cell Wall | 5 - 10%[3][5] |

| Poplar Wood | Hemicellulose | High xylose content, with arabinose as a component[6] |

L-Rhamnose in Bacteria

L-rhamnose is a common component of the cell surface polysaccharides of many bacteria, including pathogenic species. It is a key constituent of the O-antigen of lipopolysaccharides (LPS) in Gram-negative bacteria and is also found in the cell wall polysaccharides of Gram-positive bacteria.[7][8] For instance, the outer core of Pseudomonas aeruginosa LPS contains L-rhamnose.[9][10]

| Bacterial Species | Component | L-Rhamnose Presence |

| Pseudomonas aeruginosa | Lipopolysaccharide (LPS) Outer Core | Present[9][10] |

| Streptococcus pyogenes | Cell Wall Polysaccharide | Essential component[2] |

| Mycobacterium tuberculosis | Cell Wall | Present[2] |

| Saccharopolyspora spinosa | Spinosad (secondary metabolite) | Essential component[9] |

L-Fucose in Mammals

In mammals, L-fucose is a terminal modification on N- and O-linked glycans of glycoproteins and glycolipids.[2] Fucosylated glycans are involved in a multitude of biological processes, including cell adhesion, signaling, and immune responses.[2][6] The levels of fucosylation can change in various physiological and pathological states, such as cancer and inflammation.[2]

| Mammalian System | Glycoconjugate | Biological Role of L-Fucose |

| Human Serum | Glycoproteins | Altered levels in various diseases[2] |

| Leukocytes | Sialyl Lewis X antigen | Mediates cell adhesion during inflammation[2] |

| IgG Antibodies | Fc region N-glycans | Modulates antibody-dependent cellular cytotoxicity[2] |

L-Sorbose (B7814435) in Industrial Fermentation

L-sorbose is a ketohexose that serves as a key intermediate in the industrial production of Vitamin C (ascorbic acid).[11][12] In the two-step fermentation process, Gluconobacter oxydans converts D-sorbitol to L-sorbose, which is then transformed into 2-keto-L-gulonic acid (2-KGA) by Ketogulonicigenium vulgare.[5][11]

| Fermentation Process | Microorganism | Substrate | Product | Concentration |

| Vitamin C Production (Step 1) | Gluconobacter oxydans | D-Sorbitol | L-Sorbose | Varies with process |

| Vitamin C Production (Step 2) | Ketogulonicigenium vulgare | L-Sorbose | 2-Keto-L-gulonic acid | 114 g/L (substrate) -> 112.2 g/L (product)[13] |

Biosynthetic and Metabolic Pathways of L-Sugars

The synthesis of L-sugars involves specific enzymatic pathways that convert common D-sugar precursors into their L-isomers.

Biosynthesis of UDP-L-Arabinose in Plants

In plants, UDP-L-arabinose, the activated form of arabinose, is synthesized in the Golgi apparatus from UDP-D-xylose through the action of UDP-D-xylose 4-epimerase (encoded by the MUR4 gene in Arabidopsis).[4][14] This UDP-L-arabinopyranose (UDP-L-Arap) must then be transported out of the Golgi to be converted to UDP-L-arabinofuranose (UDP-L-Araf), the form incorporated into most cell wall polymers.[15]

Caption: Biosynthesis of UDP-L-Arabinose in plants.

Biosynthesis of dTDP-L-Rhamnose in Bacteria

The biosynthesis of dTDP-L-rhamnose in bacteria is a four-step enzymatic pathway starting from glucose-1-phosphate and dTTP.[7][8][16] The enzymes involved are Glucose-1-phosphate thymidylyltransferase (RmlA), dTDP-D-glucose 4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), and dTDP-4-keto-L-rhamnose reductase (RmlD).[7][8][16]

Caption: Biosynthesis of dTDP-L-Rhamnose in bacteria.

L-Fucose Metabolism in Mammals: De Novo and Salvage Pathways

Mammalian cells synthesize the activated form of L-fucose, GDP-L-fucose, through two main pathways: the de novo pathway and the salvage pathway.[6] The de novo pathway converts GDP-D-mannose to GDP-L-fucose.[6] The salvage pathway utilizes free L-fucose from dietary sources or lysosomal degradation of fucosylated glycoconjugates.[6]

Caption: Mammalian L-Fucose metabolism pathways.

Experimental Protocols

Monosaccharide Composition Analysis of Plant Cell Walls by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of neutral and acidic monosaccharides from plant cell wall material.[6][17][18][19]

4.1.1. Materials

-

Dried plant cell wall material (Alcohol Insoluble Residue - AIR)

-

2M Trifluoroacetic acid (TFA)

-

Internal standard (e.g., myo-inositol)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Acetic anhydride (B1165640)

-

Pyridine

-

GC-MS system with a suitable capillary column (e.g., DB-5)[20]

4.1.2. Procedure

-

Hydrolysis:

-

Weigh approximately 2 mg of dried cell wall material into a screw-cap tube.[6]

-

Add a known amount of internal standard (e.g., 20 µL of a 5 mg/mL myo-inositol solution).[6]

-

Add 250 µL of 2M TFA.[6]

-

Incubate at 121°C for 1 hour.

-

Cool the tubes and centrifuge. Transfer the supernatant to a new tube.

-

Evaporate the TFA under a stream of nitrogen or air.[6]

-

-

Reduction:

-

To the dried hydrolysate, add 200 µL of 1M ammonium hydroxide containing 10 mg/mL sodium borohydride.[6]

-

Incubate at room temperature for 1 hour.

-

Add glacial acetic acid dropwise to neutralize the excess borohydride.

-

-

Acetylation:

-

Extraction and Analysis:

-

Partition the alditol acetates by adding dichloromethane and water.

-

Vortex and centrifuge. Collect the lower organic phase.

-

Wash the organic phase with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Analyze the sample by GC-MS.[20]

-

4.1.3. Workflow Diagram

Caption: Workflow for GC-MS analysis of cell wall monosaccharides.

Enzymatic Assay for L-Fucose Quantification

This protocol describes a spectrophotometric method for the quantification of L-fucose using L-fucose dehydrogenase.[21][22]

4.2.1. Materials

-

L-fucose dehydrogenase

-

NADP⁺ (Nicotinamide adenine (B156593) dinucleotide phosphate)

-

Buffer solution (e.g., 50 mM Glycine-NaOH, pH 10)[23]

-

L-fucose standard solutions

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

4.2.2. Procedure

-

Reaction Setup:

-

Prepare a reaction mixture containing buffer, NADP⁺, and the sample or L-fucose standard.

-

In a cuvette or microplate well, combine the reaction mixture with the sample or standard.

-

Measure the initial absorbance at 340 nm (A1).

-

-

Enzymatic Reaction:

-

Add L-fucose dehydrogenase to initiate the reaction.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).[23]

-

-

Measurement:

-

Measure the final absorbance at 340 nm (A2).

-

The change in absorbance (A2 - A1) is proportional to the amount of NADPH formed, which is stoichiometric to the amount of L-fucose in the sample.

-

-

Quantification:

-

Create a standard curve using the absorbance changes from the L-fucose standards.

-

Determine the concentration of L-fucose in the sample by interpolating its absorbance change on the standard curve.

-

4.2.3. Logical Relationship Diagram

Caption: Principle of the enzymatic assay for L-Fucose.

Biological Roles of Other Notable L-Sugars

L-Altrose

L-altrose is a rare aldohexose. While D-altrose is an unnatural monosaccharide, L-altrose has been isolated from the bacterium Butyrivibrio fibrisolvens.[24][25] It is used in research as a substrate to characterize aldose C-2 epimerases.[26]

L-Lyxose

L-lyxose can be metabolized by some bacteria, such as Escherichia coli, via the L-rhamnose metabolic pathway, where it is converted to L-xylulose by L-rhamnose isomerase.[27]

Conclusion and Future Perspectives

The study of L-sugars has unveiled their significant and diverse roles in biology, challenging the long-held D-sugar-centric view of carbohydrate biochemistry. From providing structural integrity to plants and bacteria to mediating complex cellular processes in mammals, L-sugars are key players in the theater of life. The unique biosynthetic pathways of L-sugars, particularly in pathogenic bacteria, present attractive targets for the development of novel antimicrobial agents. Furthermore, alterations in L-fucose expression in cancer underscore its potential as a biomarker and therapeutic target.

Future research will likely focus on elucidating the functions of the many "rare" L-sugars that remain poorly understood. Advances in analytical techniques will enable more sensitive and comprehensive quantification of L-sugars in complex biological systems, providing deeper insights into their regulation and function. The continued exploration of the enzymology of L-sugar biosynthesis and modification will not only expand our fundamental knowledge but also provide new tools for synthetic biology and the glycoengineering of therapeutic proteins. The world of L-sugars is a testament to the chemical ingenuity of nature, and its continued exploration promises to yield exciting discoveries with significant implications for science and medicine.

References

- 1. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 3. Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolome Profiling Reveals Metabolic Cooperation between Bacillus megaterium and Ketogulonicigenium vulgare during Induced Swarm Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part II: Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Pseudomonas aeruginosa lipopolysaccharide: a major virulence factor, initiator of inflammation and target for effective immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systematic characterization of sorbose/sorbosone dehydrogenases and sorbosone dehydrogenases from Ketogulonicigenium vulgare WSH-001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Continuous 2-keto-L-gulonic acid fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. pnas.org [pnas.org]

- 16. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plant Cell Walls: Isolation and Monosaccharide Composition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DSpace [digital.library.adelaide.edu.au]

- 19. GC-MS Determination of Sugar Composition - Glycopedia [glycopedia.eu]

- 20. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates [mdpi.com]

- 21. Enzymatic reactions for the determination of sugars in food samples using the differential pH technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. wineserver.ucdavis.edu [wineserver.ucdavis.edu]

- 23. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]

- 24. biologyonline.com [biologyonline.com]

- 25. Altrose - Wikipedia [en.wikipedia.org]

- 26. discofinechem.com [discofinechem.com]

- 27. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]

The Enantiomeric Enigma: A Technical Guide to the Occurrence and Application of L-Ribofuranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-ribofuranose, the enantiomer of the ubiquitous D-ribofuranose, is a profound anomaly in the landscape of natural products. While D-ribose forms the backbone of essential biomolecules like RNA and ATP, its mirror image, L-ribose, is virtually absent from the natural world. This technical guide delves into the scarce evidence for the natural occurrence of L-ribofuranose derivatives and pivots to a comprehensive exploration of their synthetic counterparts, which have emerged as powerful therapeutic agents. The remarkable metabolic stability of L-nucleoside analogues, a direct consequence of their unnatural chirality, has led to the development of potent antiviral and anticancer drugs. This document provides a detailed overview of the synthesis, mechanism of action, and quantitative biological activity of key L-ribofuranose derivatives, supplemented with experimental protocols and logical diagrams to serve as a valuable resource for researchers in drug discovery and development.

The Scarcity of L-Ribofuranose in Nature

The homochirality of life is a fundamental principle, with D-sugars and L-amino acids being the overwhelmingly preferred building blocks. Consequently, L-ribose and its derivatives are exceptionally rare in nature, to the point of being widely considered "unnatural" sugars.[1][2][3] Most naturally occurring monosaccharides, including those found in plants, are of the D-configuration.[2][4]

An isolated report in the PubChem database suggests the presence of L-Ribose in Medicago sativa (alfalfa), citing the LOTUS (the natural products occurrence database). However, extensive searches for primary literature to substantiate this claim have not yielded definitive experimental evidence of its isolation and characterization from this source. This lack of robust verification underscores the extreme rarity of L-ribofuranose in the biosphere. The vast majority of scientific literature focuses on the chemical and biotechnological synthesis of L-ribose as a starting material for pharmaceutical applications.[5][6][7]

Synthetic L-Ribofuranose Derivatives: A Pharmaceutical Cornerstone

The therapeutic significance of L-ribofuranose derivatives lies in their incorporation into nucleoside analogues. These synthetic compounds mimic natural nucleosides but possess the unnatural L-configuration in their sugar moiety. This structural inversion renders them resistant to degradation by host enzymes that are stereospecific for D-nucleosides, leading to improved pharmacokinetic profiles and reduced cytotoxicity.[8][9] Several L-nucleoside analogues have been successfully developed into blockbuster antiviral drugs.

Key Therapeutic L-Nucleoside Analogues

Lamivudine (B182088) (3TC): An analogue of cytidine, Lamivudine is a potent reverse transcriptase inhibitor used in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[10][11][]

Emtricitabine (FTC): A fluorinated analogue of thiacytidine, Emtricitabine is structurally similar to Lamivudine and is also a cornerstone of combination antiretroviral therapy for HIV-1.[13]

Telbivudine (LdT): A thymidine (B127349) analogue, Telbivudine is used for the treatment of chronic hepatitis B. It exhibits potent activity against HBV DNA polymerase.[14][15][16]

Quantitative Biological Activity

The antiviral efficacy of these L-nucleoside analogues is well-documented. The following tables summarize key quantitative data on their activity.

| Compound | Virus | Cell Line | Activity Metric | Value (µM) | Reference(s) |

| Lamivudine | HIV-1 | Various | IC50 | 0.002 - 1.14 | [8] |

| Lamivudine | HIV-1 | - | IC50 | 0.316 | [10] |

| Lamivudine | HIV-1 | PBMCs | ED50 | 0.07 - 0.2 | [10] |

| Emtricitabine | HIV-1 | - | EC50 | 0.7 - 88.6 | [13] |

| Telbivudine | Duck HBV | Primary Duck Hepatocytes | IC50 | 0.18 | [14] |

| Telbivudine | Woodchuck HBV | Woodchuck | - | - | [14] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; ED50: Half-maximal effective dose; PBMCs: Peripheral Blood Mononuclear Cells.

Mechanism of Action: Chain Termination of Viral DNA Synthesis

L-nucleoside analogues function as competitive inhibitors of viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV).[17][18] Their mechanism of action involves a multi-step intracellular process:

-

Intracellular Phosphorylation: Upon entering the host cell, the L-nucleoside analogue is phosphorylated by cellular kinases to its active triphosphate form.[11][19]

-

Competitive Inhibition: The L-nucleoside triphosphate competes with the natural deoxyribonucleoside triphosphate (dNTP) for incorporation into the growing viral DNA chain by the viral polymerase.[17]

-

Chain Termination: Once incorporated, the L-nucleoside analogue acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA elongation and viral replication.[11][]

Figure 1: The mechanism of action of L-nucleoside reverse transcriptase inhibitors (NRTIs).

Experimental Protocols

Biotechnological Production of L-Ribose from L-Arabinose

This protocol outlines a general method for the enzymatic conversion of L-arabinose to L-ribose using recombinant E. coli.[5][20][21]

-

Strain Preparation: Utilize an E. coli strain deficient in L-ribulokinase and expressing an L-ribose isomerase.

-

Cell Culture: Cultivate the recombinant E. coli in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the late logarithmic phase of growth.

-

Induction: Induce the expression of the L-ribose isomerase by adding an appropriate inducer (e.g., IPTG) and continue incubation for several hours.

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), and resuspend to a desired cell density to create a resting cell suspension.

-

Biotransformation: Add L-arabinose to the resting cell suspension to a final concentration of, for example, 50 g/L. The reaction is carried out at a controlled temperature (e.g., 39°C) and pH (e.g., 8.0) with gentle agitation.

-

Monitoring and Termination: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of L-arabinose and L-ribose using HPLC.

-

Purification: Once the desired conversion is achieved, terminate the reaction by removing the cells via centrifugation or filtration. The supernatant containing L-ribose can be further purified using techniques such as chromatography.

Figure 2: A generalized workflow for the biotechnological production of L-ribose.

General Synthesis of L-Nucleoside Analogues

The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides. The following is a generalized protocol for the synthesis of an L-nucleoside analogue.[22][23][24]

-

Preparation of the Silylated Base: The nucleobase (e.g., N4-acetylcytosine) is silylated to enhance its solubility and nucleophilicity. This is typically achieved by reacting the base with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent.

-

Preparation of the L-Ribofuranose Derivative: A suitably protected L-ribofuranose derivative, often with an activating group at the anomeric carbon (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose), is used as the glycosyl donor.

-

Glycosylation Reaction: The silylated base and the protected L-ribofuranose derivative are dissolved in an anhydrous aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane). A Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4)) is added to promote the coupling reaction. The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up and Purification: After the reaction is complete, it is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate) and the product is extracted into an organic solvent. The protected L-nucleoside is then purified by column chromatography.

-

Deprotection: The protecting groups on the sugar and base moieties are removed under appropriate conditions (e.g., treatment with methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol) to yield the final L-nucleoside analogue.

-

Final Purification: The deprotected L-nucleoside is purified by crystallization or chromatography to obtain the final product of high purity.

Conclusion and Future Perspectives

While the natural world has overwhelmingly favored D-ribofuranose, the exploration of its enantiomer has opened up a rich field of medicinal chemistry. The "unnatural" L-configuration of synthetic nucleoside analogues has proven to be a key advantage in the development of highly effective and metabolically stable antiviral therapeutics. The continued investigation into the synthesis and biological activity of novel L-ribofuranose derivatives holds significant promise for the discovery of new drugs to combat a range of diseases, from viral infections to cancer. Further research into efficient and scalable methods for the production of L-ribose and its derivatives will be crucial in realizing the full therapeutic potential of this fascinating class of molecules.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Rare Sugars: Production of rare L-sorbose from abundant D-glucose - UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]

- 4. researchgate.net [researchgate.net]

- 5. Biotechnological production of L-ribose from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical preparation of L-ribose and L-arabinose from ribitol: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Telbivudine: a new option for the treatment of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Lamivudine - Wikipedia [en.wikipedia.org]

- 13. Emtricitabine prodrugs with improved anti-HIV activity and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nonclinical Safety Profile of Telbivudine, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Telbivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 18. hivclinic.ca [hivclinic.ca]

- 19. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. cris.vtt.fi [cris.vtt.fi]

- 21. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dspace.mit.edu [dspace.mit.edu]

- 23. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]

- 24. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

Introduction to the Stereochemistry of L-Ribose

An In-depth Technical Guide to the Stereochemistry and Anomers of L-Ribofuranose

L-Ribose, a pentose (B10789219) monosaccharide with the molecular formula C₅H₁₀O₅, is the enantiomer of the naturally abundant D-Ribose.[1] While D-Ribose is a fundamental component of RNA and essential biomolecules like ATP, L-Ribose is less common in nature but holds significant interest for researchers in synthetic chemistry and drug development, particularly for creating nucleoside analogs that can resist enzymatic degradation.[2]

Like most monosaccharides, L-Ribose exists in equilibrium between its open-chain (acyclic) and cyclic forms.[1] The open-chain form of L-ribose is an aldopentose, meaning it has a five-carbon backbone with an aldehyde functional group at one end.[3] In the Fischer projection of L-ribose, all hydroxyl groups are depicted on the left side, which is the mirror image of D-ribose where they are on the right.[1][4] This stereochemical arrangement is crucial for its three-dimensional structure and biological interactions.

Cyclization and the Formation of L-Ribofuranose

In aqueous solutions, the open-chain form of L-ribose undergoes a reversible intramolecular hemiacetal formation to yield cyclic structures.[1] The furanose ring, a five-membered ring, is formed when the hydroxyl group on carbon-4 (C4') attacks the aldehyde carbon (C1').[1][4] This cyclization event generates a new stereocenter at C1', which is now referred to as the anomeric carbon.

The creation of this anomeric carbon gives rise to two distinct diastereomers known as anomers. These anomers are designated as alpha (α) and beta (β), depending on the configuration of the newly formed hydroxyl group at the C1' position.[1]

The Anomers: α-L-Ribofuranose and β-L-Ribofuranose

Anomers are stereoisomers of a cyclic saccharide that differ only in their configuration at the anomeric carbon. For L-sugars, the designation is typically a mirror image of the D-sugar convention.

-

α-L-Ribofuranose : This anomer has the hydroxyl group at the anomeric carbon (C1') on the same side of the ring as the hydroxyl group on the highest-numbered chiral carbon in the Fischer projection (C4'). It is the enantiomer of α-D-ribofuranose.[5][6][7]

-

β-L-Ribofuranose : In this anomer, the hydroxyl group at the anomeric carbon is on the opposite side of the ring relative to the hydroxyl group at C4'. β-L-Ribofuranose is the enantiomer of β-D-ribofuranose, the form found in biologically active ribonucleosides like adenosine (B11128) and uridine.[1][2][8]

The relationship between the open-chain and the two anomeric furanose forms is a dynamic equilibrium.

Caption: Equilibrium of L-Ribose between its open-chain and cyclic anomeric furanose forms.

Data Presentation

Physicochemical Properties of L-Ribofuranose Anomers

The following table summarizes key properties for the anomers of L-ribofuranose.

| Property | α-L-Ribofuranose | β-L-Ribofuranose |

| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₅ |

| Molecular Weight | 150.13 g/mol [5] | 150.13 g/mol [2][8] |

| IUPAC Name | (2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[5] | (2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[2][8] |

| CAS Number | 41546-20-7[5] | 41546-19-4[2][8] |

| PubChem CID | 6971005[5] | 6971004[8] |

Equilibrium Composition of Ribose in Aqueous Solution

While data for L-ribose is not as prevalent, as an enantiomer, its equilibrium distribution in solution is expected to mirror that of D-ribose. At room temperature, ribose exists as a mixture of different cyclic forms and a small amount of the open-chain form.[1]

| Form of Ribose | Relative Abundance (%) |

| β-Pyranose | 59% |

| α-Pyranose | 20% |

| β-Furanose | 13% |

| α-Furanose | 7% |

| Open-Chain | ~0.1% |

| (Data extrapolated from D-Ribose equilibrium studies)[1][9] |

It is important to note that while the pyranose form is dominant for the free sugar in solution, it is the furanose form that is exclusively incorporated into the backbone of nucleic acids.[10]

Experimental Protocols for Stereochemical Characterization

The determination of the stereochemistry and anomeric configuration of L-ribofuranose and its derivatives relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguously determining anomeric configuration.

-

Objective: To differentiate between α and β anomers based on the chemical shift and coupling constants of the anomeric proton (H1').

-

Methodology:

-

Sample Preparation: Dissolve a purified sample of L-ribofuranose or its derivative (e.g., 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose) in a suitable deuterated solvent (e.g., D₂O, CDCl₃).[2][11]

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Spectral Analysis:

-

Identify the anomeric proton signal, which typically appears as a doublet downfield from other sugar protons due to its attachment to two oxygen atoms.

-

Measure the coupling constant (JH1'-H2'). For furanose rings, the coupling constant for a trans relationship between H1' and H2' (as in the α-anomer) is generally smaller (typically 1-4 Hz) than for a cis relationship (as in the β-anomer, typically 5-8 Hz).

-

Two-dimensional NMR experiments, such as COSY and NOESY, can be used to confirm assignments and provide through-bond and through-space correlations, respectively, further solidifying the stereochemical assignment.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the separation and quantification of different sugar isomers in a mixture after appropriate derivatization.

-

Objective: To separate and quantify the relative amounts of α/β furanose and pyranose forms of L-ribose at equilibrium.

-

Methodology:

-

Derivatization: Convert the non-volatile sugar into a volatile derivative. A common method is silylation.

-

Lyophilize the aqueous sugar sample to dryness.

-

Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane) and heat at ~60-80°C for 30 minutes. This replaces the protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

-

-

GC Separation:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for carbohydrate analysis (e.g., a nonpolar or medium-polarity column).

-

Run a temperature program to separate the different TMS-derivatized isomers based on their boiling points and interactions with the stationary phase. Different anomers and ring forms will typically have distinct retention times.

-

-

MS Detection and Quantification:

-

The eluting compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide characteristic fragmentation patterns that confirm the identity of the sugar derivatives.

-

The area under each peak in the chromatogram is proportional to the amount of that specific isomer in the mixture, allowing for the determination of their relative abundance.

-

-

Polarimetry

This technique measures the rotation of plane-polarized light by a chiral molecule in solution.

-

Objective: To distinguish between L- and D-enantiomers.

-

Methodology:

-

Sample Preparation: Prepare a solution of the purified sugar (e.g., L-ribose) of a known concentration in a suitable solvent (e.g., water).

-

Measurement: Place the solution in a polarimeter cell of a known path length.

-

Analysis: Measure the angle of optical rotation. L-ribose will rotate plane-polarized light to the left (levorotatory, denoted by a negative sign), while D-ribose rotates it to the right (dextrorotatory, positive sign).[3] The specific rotation [α] is a characteristic physical constant for the compound under defined conditions.

-

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. beta-L-ribofuranose | 41546-19-4 | Benchchem [benchchem.com]

- 3. alevelbiology.co.uk [alevelbiology.co.uk]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. alpha-L-ribofuranose | C5H10O5 | CID 6971005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. alpha-D-Ribofuranose(9CI) CAS#: 32445-75-3 [m.chemicalbook.com]

- 8. beta-L-ribofuranose | C5H10O5 | CID 6971004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to the Chemical and Physical Properties of alpha-L-Ribofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Ribofuranose, a pentose (B10789219) sugar and an enantiomer of the naturally occurring alpha-D-ribofuranose, is a molecule of significant interest in various fields of chemical and biological research. As a key component of L-nucleoside analogues, it plays a crucial role in the development of antiviral and anticancer therapeutic agents. Understanding its fundamental chemical and physical properties is paramount for its effective utilization in synthesis, drug design, and broader scientific applications. This technical guide provides a comprehensive overview of the known properties of alpha-L-ribofuranose, including detailed experimental protocols and structural information.

Chemical and Physical Properties

The chemical and physical properties of alpha-L-ribofuranose are summarized in the tables below. It is important to note that in aqueous solution, ribose exists as an equilibrium mixture of its furanose and pyranose anomers, as well as the open-chain aldehyde form. The data presented here pertains to L-ribose, which will exist in equilibrium with the alpha-L-ribofuranose form.

General and Physical Properties of L-Ribose

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | --INVALID-LINK-- |

| Molecular Weight | 150.13 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline powder | Thermo Fisher Scientific |

| Melting Point | 85-92 °C | Thermo Fisher Scientific |

| Specific Optical Rotation, [α]D²⁰ | +19° to +21° (c=2, water) | Thermo Fisher Scientific |

| Solubility | Soluble in water (≥ 100 mg/mL), Soluble in DMSO (100 mg/mL) | MedchemExpress, ECHEMI |

Note: There are conflicting reports regarding the specific rotation of L-ribose. While commercial suppliers list a positive rotation, some literature reports a negative value for L-ribose produced via fermentation. This discrepancy may arise from differences in the equilibrium composition of anomers under varying conditions.

Computed Chemical Properties of alpha-L-Ribofuranose

| Property | Value | Source |

| IUPAC Name | (2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | --INVALID-LINK-- |

| InChI | InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5+/m0/s1 | --INVALID-LINK-- |

| InChIKey | HMFHBZSHGGEWLO-NEEWWZBLSA-N | --INVALID-LINK-- |

| Canonical SMILES | C([C@H]1--INVALID-LINK--O)O">C@@HO)O | --INVALID-LINK-- |

| Topological Polar Surface Area | 90.2 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 4 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |

Structural Information

The structure of alpha-L-ribofuranose is characterized by a five-membered furanose ring. The stereochemistry at the anomeric carbon (C1) is alpha, meaning the hydroxyl group is on the opposite side of the ring from the CH₂OH group (C5).

Caption: 2D structure of alpha-L-ribofuranose.

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid such as L-ribose can be determined using the capillary method.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline L-ribose is placed in a capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The apparatus is preheated to a temperature approximately 10-15°C below the expected melting point.

-

The capillary tube containing the sample is inserted into the heating block.

-

The temperature is then increased at a slow, controlled rate (e.g., 1-2°C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range of temperatures.

Measurement of Specific Rotation

The specific rotation of L-ribose is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of L-ribose of a known concentration is prepared in a suitable solvent (e.g., water). For example, a 2 g/100 mL (c=2) solution.

-

Apparatus: A polarimeter equipped with a sodium lamp (D-line, 589 nm) and a thermostatically controlled sample cell.

-

Procedure:

-

The polarimeter tube is first filled with the pure solvent (blank) and the zero reading is taken.

-

The tube is then rinsed and filled with the L-ribose solution, ensuring no air bubbles are present.

-

The observed rotation (α) of the solution is measured at a specific temperature (e.g., 20°C).

-

-

Calculation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Caption: Workflow for measuring specific rotation.

Synthesis of alpha-L-Ribofuranose

The synthesis of L-ribose and its derivatives often starts from a more readily available L-sugar, such as L-arabinose, or involves the inversion of stereocenters of a D-sugar. A general strategy for preparing furanosides from unprotected ribose involves direct glycosylation methods.

General Synthetic Approach (Conceptual): A common approach for the synthesis of nucleosides, which can be adapted for other glycosides, involves the reaction of unprotected or partially protected ribose with a nucleophile (e.g., a nucleobase) under Mitsunobu conditions or using Lewis acid catalysis. The challenge lies in controlling the stereoselectivity to favor the alpha-anomer and the furanose ring form.

Caption: Conceptual synthetic pathway to alpha-L-ribofuranose.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the structure and stereochemistry of ribofuranose derivatives. The coupling constants between protons on the furanose ring can provide information about its conformation in solution.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and C-O stretching vibrations characteristic of carbohydrates.

Conclusion

alpha-L-Ribofuranose is a fundamentally important molecule with significant applications in medicinal chemistry and drug development. This guide has summarized its key chemical and physical properties, provided detailed experimental protocols for their determination, and outlined a conceptual synthetic approach. Further research to obtain a definitive value for its specific rotation and detailed solubility data in a wider range of solvents would be beneficial for its broader application. The structural and spectroscopic information, though often derived from its derivatives or the L-ribose equilibrium mixture, provides a solid foundation for researchers working with this important enantiomer.

The Untapped Potential of α-L-Ribofuranose: A Technical Guide to its Biological Significance as a Precursor to Potent Therapeutic Agents

For Immediate Release

This technical guide provides an in-depth exploration of the biological significance of alpha-L-ribofuranose, a key chiral intermediate in the synthesis of a class of potent therapeutic molecules known as L-nucleoside analogues. While α-L-ribofuranose itself does not exhibit significant direct biological activity, its true potential is realized in its derivatives, which are at the forefront of antiviral and anticancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic applications, mechanisms of action, and the synthetic and experimental protocols that underpin this important area of medicinal chemistry.

The Biological Significance of L-Nucleoside Analogues

L-nucleoside analogues are synthetic compounds that are mirror images of the naturally occurring D-nucleosides, which form the building blocks of DNA and RNA. This stereochemical difference is the key to their therapeutic success. While host cell enzymes (polymerases) generally do not recognize L-nucleosides as substrates, many viral and some cancer cell enzymes do. This selectivity allows for the targeted disruption of pathological processes with reduced toxicity to the host.[1][]

The primary mechanism of action for most L-nucleoside analogues is the inhibition of viral DNA or RNA synthesis.[1][] Once inside a cell, these analogues are phosphorylated to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by viral reverse transcriptase or DNA polymerase.[1][] Upon incorporation, the L-nucleoside analogue acts as a chain terminator because it lacks the necessary 3'-hydroxyl group to form the next phosphodiester bond, thus halting viral replication.[1]

Therapeutic Applications and Efficacy

L-nucleoside analogues, derived from L-ribose, have demonstrated significant clinical efficacy against a range of viral infections and cancers. The following table summarizes the quantitative biological activity data for two prominent examples: Lamivudine and Telbivudine.

| Compound | Target | Biological Activity Metric | Value | Cell Line/System |

| Lamivudine | HIV-1 | EC₅₀ | 0.0035 - 0.01 µM | Human peripheral blood mononuclear cells (PBMCs) |

| HBV | IC₅₀ | 0.01 - 0.1 µM | HepG2 2.2.15 cells | |

| Telbivudine | HBV | EC₅₀ | 0.2 µM | HepG2 2.2.15 cells |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Intracellular Activation of L-Nucleoside Analogues

The therapeutic activity of L-nucleoside analogues is dependent on their intracellular conversion to the active triphosphate form. This multi-step phosphorylation is carried out by host cell kinases. The pathway for Lamivudine is a well-characterized example.

Synthesis of L-Nucleoside Analogues from L-Ribose

The synthesis of L-nucleoside analogues is a multi-step process that relies on the availability of chiral L-ribose derivatives. A key step in many syntheses is the Vorbrüggen glycosylation, where a protected sugar is coupled with a silylated nucleobase in the presence of a Lewis acid catalyst.

References

An In-depth Technical Guide to the Conformational Analysis of Furanose Ring Systems

For Researchers, Scientists, and Drug Development Professionals

The five-membered furanose ring, a fundamental structural motif in nucleic acids and numerous carbohydrates, plays a pivotal role in molecular recognition, biological activity, and drug efficacy. Unlike their six-membered pyranose counterparts, furanose rings exhibit significant conformational flexibility, a characteristic that is both a challenge and an opportunity in the field of drug development. This guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of furanose systems, offering a toolkit for researchers aiming to understand and manipulate these dynamic structures.

Core Principles of Furanose Conformation

The conformational landscape of a furanose ring is most effectively described by the concept of pseudorotation , a continuous cycle of puckering states that avoids a high-energy planar conformation.[1][2] This puckering is characterized by two key parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm) .[2]

The pseudorotation cycle encompasses a series of envelope (E) and twist (T) conformations. In an envelope conformation, four of the five ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.[3]

The pseudorotation itinerary is often visualized as a circle, with the phase angle P ranging from 0° to 360°. Specific values of P correspond to distinct envelope and twist conformations. By convention, the northern hemisphere (P = 0° ± 90°) represents conformations where C3' is puckered on the same side as C5' (C3'-endo), while the southern hemisphere (P = 180° ± 90°) corresponds to conformations with C2' puckered on the same side as C5' (C2'-endo).[4]

References

- 1. Theoretical studies of the conformational properties of ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into furanose solution conformations: beyond the two-state model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unconventional Mirror Image: A Technical Guide to the Ascendancy of L-Nucleosides in Antiviral Drug Discovery

For Immediate Release

[City, State] – December 20, 2025 – In the relentless pursuit of effective antiviral therapies, a paradigm shift occurred with the discovery and development of L-nucleosides, the unnatural enantiomers of naturally occurring D-nucleosides. This technical guide delves into the core principles that underscore the importance of L-nucleosides in antiviral drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanism of action, key examples, and the experimental methodologies crucial for their evaluation.

Introduction: A Mirror Image with Profound Implications

Nucleoside analogues have long been a cornerstone of antiviral chemotherapy.[1] These molecules mimic the natural building blocks of DNA and RNA, thereby interfering with viral replication. The vast majority of biologically relevant sugars, including those in our own genetic material, exist in the D-configuration. Consequently, early drug discovery efforts focused almost exclusively on D-nucleoside analogues. However, the exploration of L-nucleosides, their stereochemical mirror images, has unveiled a class of compounds with potent antiviral activity and, critically, a significantly improved safety profile.[2][3] This enhanced therapeutic window is largely attributed to their reduced affinity for human cellular enzymes, particularly mitochondrial DNA polymerase, which is often a source of toxicity for D-analogue drugs.[2]

Mechanism of Action: A Tale of Deception and Termination

The antiviral efficacy of L-nucleosides lies in their ability to act as deceptive substrates for viral polymerases, ultimately leading to the termination of viral DNA chain elongation.[2][4] This process can be broken down into two critical steps: intracellular activation and competitive inhibition/chain termination.

2.1. Intracellular Activation: The Phosphorylation Cascade

L-nucleosides are administered as prodrugs and must be converted into their active triphosphate form within the host cell.[5] This bioactivation is a sequential phosphorylation process catalyzed by host cellular kinases.[5][6] For instance, L-nucleosides like Lamivudine (3TC) and Emtricitabine (FTC) are initially phosphorylated by deoxycytidine kinase (dCK) to their monophosphate derivatives.[7] Subsequent phosphorylations by other cellular kinases yield the active triphosphate metabolite.[6]

2.2. Viral Polymerase Inhibition and Chain Termination

The resulting L-nucleoside triphosphate, being structurally similar to the natural D-nucleoside triphosphates, competes for the active site of the viral reverse transcriptase (in the case of retroviruses like HIV) or DNA polymerase (in the case of viruses like HBV).[4][7][8] Once incorporated into the growing viral DNA strand, the L-nucleoside analogue acts as a chain terminator. This is because these analogues typically lack a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond required to add the next nucleotide, thus halting DNA synthesis.[4][8]

Key L-Nucleoside Antivirals: A Clinical Snapshot

Several L-nucleosides have been successfully developed into clinically effective antiviral drugs, primarily for the treatment of HIV and HBV infections.

-

Lamivudine (3TC): A pioneering L-nucleoside, Lamivudine is a potent inhibitor of both HIV reverse transcriptase and HBV polymerase.[4][8][9][10] It is a cornerstone of combination antiretroviral therapy for HIV and is also used for the treatment of chronic hepatitis B.[9]

-

Emtricitabine (FTC): Structurally similar to Lamivudine, Emtricitabine also exhibits potent activity against HIV and HBV.[11][12] It is widely used in combination regimens for HIV treatment and pre-exposure prophylaxis (PrEP).

-

Telbivudine (LdT): This L-thymidine analogue is a selective inhibitor of HBV DNA polymerase and is used for the treatment of chronic hepatitis B.[13]

Quantitative Analysis of Antiviral Activity

The evaluation of antiviral compounds relies on quantitative assays to determine their potency and selectivity. The 50% inhibitory concentration (IC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a drug's therapeutic window.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Key L-Nucleosides

| L-Nucleoside | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Lamivudine (3TC) | HIV-1 | PBMCs | 0.003 - 0.01 | >100 | >10,000 | |

| Emtricitabine (FTC) | HIV-1 | PBMCs | 0.0013 - 0.004 | >100 | >25,000 | |

| Telbivudine (LdT) | HBV | HepG2 2.2.15 | 0.2 | >100 | >500 |

Experimental Protocols

The discovery and development of L-nucleosides rely on a battery of standardized in vitro assays. The following are detailed methodologies for key experiments.

5.1. HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the activity of HIV-1 RT.

-

Principle: The assay measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is detected by an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.[9][10]

-

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT, EGTA)

-

Poly(A) template and Oligo(dT)15 primer

-

dNTP mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)

-

Lysis Buffer

-

Streptavidin-coated microplates

-

Anti-digoxigenin-POD antibody

-

ABTS substrate solution

-

Stop solution (e.g., 1% SDS)

-

Microplate reader

-

-

Procedure:

-

Coat streptavidin microplates with the biotin-labeled oligo(dT) primer.

-

Prepare serial dilutions of the test L-nucleoside.

-

In each well, add the reaction buffer, dNTP mix, poly(A) template, and the test compound or control.

-

Initiate the reaction by adding HIV-1 RT.

-

Incubate the plate at 37°C for 1-2 hours.

-

Wash the wells to remove unincorporated nucleotides.

-

Add the anti-digoxigenin-POD antibody and incubate.

-

Wash the wells to remove unbound antibody.

-

Add the ABTS substrate and incubate until color develops.

-

Add the stop solution and measure the absorbance at 405 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

5.2. Cell-Based Antiviral Assay for HIV-1 (p24 Antigen ELISA)

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

-

Principle: The assay measures the production of the HIV-1 p24 capsid protein in the supernatant of infected cells. A reduction in p24 levels indicates inhibition of viral replication.[8]

-

Materials:

-

Susceptible host cells (e.g., MT-4 cells, PBMCs)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Complete cell culture medium

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

-

Procedure:

-

Seed host cells in a 96-well plate.

-

Prepare serial dilutions of the test L-nucleoside and add to the cells.

-

Infect the cells with a known multiplicity of infection (MOI) of HIV-1.

-

Incubate the plate at 37°C in a CO2 incubator for 5-7 days.

-

Harvest the cell-free supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of viral replication and determine the EC50 value.

-

5.3. Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of host cells.

-

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[2]

-

Materials:

-

Host cells used in the antiviral assay

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at the same density as in the antiviral assay.

-

Add serial dilutions of the test L-nucleoside.

-

Incubate the plate for the same duration as the antiviral assay.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.

-

Visualizing the Pathways and Processes

6.1. Signaling Pathway of L-Nucleoside Activation

Caption: Intracellular activation pathway of an L-nucleoside antiviral.

6.2. Experimental Workflow for L-Nucleoside Antiviral Discovery

Caption: A generalized workflow for the discovery of L-nucleoside antivirals.

Conclusion: The Future of L-Nucleoside Research

L-nucleosides represent a triumph of medicinal chemistry, demonstrating that the exploration of unnatural stereoisomers can lead to the development of safer and more effective drugs. Their unique pharmacological profile, characterized by potent antiviral activity and reduced host cell toxicity, has solidified their role in the management of chronic viral infections like HIV and HBV. Future research in this area will likely focus on the development of novel L-nucleoside analogues with broader antiviral spectrums, improved resistance profiles, and enhanced pharmacokinetic properties. The principles and methodologies outlined in this guide provide a solid foundation for researchers dedicated to advancing this critical field of antiviral drug discovery.

References

- 1. apexbt.com [apexbt.com]

- 2. Antiviral beta-L-nucleosides specific for hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Quantitative structure‐activity relationship and molecular docking revealed a potency of anti‐hepatitis C virus drugs against human corona viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro susceptibility of lamivudine-resistant hepatitis B virus to adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Metabolic Pathways Involving Rare L-Sugars

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rare L-sugars, the enantiomers of their more common D-counterparts, represent a fascinating and largely untapped area of glycobiology.[1][2] While D-sugars are central to energy metabolism and cellular structure in most organisms, L-sugars are less abundant and often play specialized roles.[2][3] Their unique metabolic pathways and biological activities have garnered increasing interest for their potential applications in drug development, functional foods, and biotechnology.[4][5] Aberrations in the metabolism of L-sugars, such as L-fucose, are implicated in various diseases, including cancer and inflammation, making the enzymes in these pathways attractive therapeutic targets.[6] This technical guide provides a comprehensive overview of the core metabolic pathways of several key rare L-sugars: L-arabinose, L-fucose, L-rhamnose, and L-tagatose. It includes detailed enzymatic steps, quantitative data, experimental protocols, and visual diagrams to serve as a valuable resource for researchers in the field.

L-Arabinose Metabolism

L-arabinose is a pentose (B10789219) sugar found in plant cell walls as a component of hemicellulose and pectin.[7] Its catabolism is well-characterized in various microorganisms, providing a model for understanding L-sugar metabolism.

Bacterial L-Arabinose Catabolic Pathway

In bacteria such as Escherichia coli, the L-arabinose catabolic pathway converts L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway.[8][9] This pathway involves three key enzymes encoded by the araBAD operon.[2]

The pathway begins with the transport of L-arabinose into the cell.[2][9] L-arabinose isomerase then catalyzes the conversion of L-arabinose to L-ribulose.[8] Subsequently, L-ribulokinase phosphorylates L-ribulose to L-ribulose-5-phosphate.[10][11] Finally, L-ribulose-5-phosphate 4-epimerase epimerizes L-ribulose-5-phosphate to D-xylulose-5-phosphate, which enters central metabolism.[8][12]

Fungal L-Arabinose Catabolic Pathway

Fungi employ a reductive pathway for L-arabinose catabolism, which differs from the bacterial pathway.[7] This pathway involves a series of reduction and oxidation steps, ultimately also leading to D-xylulose-5-phosphate.[7]

L-Fucose Metabolism

L-fucose, a 6-deoxy-L-galactose, is a crucial component of many N- and O-linked glycans and glycolipids in mammals and bacteria.[6][13] Its metabolism involves both a de novo synthesis pathway and a salvage pathway.

De Novo Synthesis of GDP-L-Fucose

The activated form of L-fucose, GDP-L-fucose, is synthesized from GDP-D-mannose in the cytosol through a two-step enzymatic process.[14] GDP-D-mannose is first converted to GDP-4-keto-6-deoxy-D-mannose by GDP-D-mannose 4,6-dehydratase (GMD). This intermediate is then converted to GDP-L-fucose by GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX protein).[14]

Salvage Pathway of L-Fucose

Free L-fucose, derived from the breakdown of glycoproteins and glycolipids, can be recycled through the salvage pathway.[15] L-fucokinase phosphorylates L-fucose to L-fucose-1-phosphate.[16] Subsequently, GDP-L-fucose pyrophosphorylase converts L-fucose-1-phosphate and GTP into GDP-L-fucose.[15]

L-Fucose Catabolism

In some bacteria, L-fucose can be catabolized to pyruvate (B1213749) and L-lactaldehyde.[17] This pathway involves L-fucose isomerase, L-fuculokinase, and L-fuculose-1-phosphate aldolase (B8822740).[17]

L-Rhamnose Metabolism

L-rhamnose (6-deoxy-L-mannose) is a deoxy sugar widely found in plant and bacterial cell walls.[15][18] Its catabolism in bacteria is similar to that of L-arabinose, leading to intermediates of central metabolism.

Bacterial L-Rhamnose Catabolic Pathway

The bacterial pathway for L-rhamnose degradation involves four key enzymes.[15] L-rhamnose is first isomerized to L-rhamnulose by L-rhamnose isomerase.[19] L-rhamnulokinase then phosphorylates L-rhamnulose to L-rhamnulose-1-phosphate.[3] L-rhamnulose-1-phosphate aldolase cleaves this intermediate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[20][21] DHAP enters glycolysis, while L-lactaldehyde can be further metabolized.[15]

L-Tagatose Metabolism

L-tagatose is a rare ketohexose that has gained attention as a low-calorie sweetener.[19][22] Unlike its D-enantiomer, L-tagatose is poorly absorbed in the small intestine and is primarily fermented by the gut microbiota.[19][22]

Metabolism in Humans

In humans, only a small fraction of ingested L-tagatose is absorbed. The absorbed portion is phosphorylated by fructokinase in the liver to L-tagatose-1-phosphate.[23] This intermediate is then cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde, which can enter glycolysis.[23] The majority of L-tagatose reaches the large intestine, where it is fermented by gut bacteria into short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.[19][22]

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in L-Sugar Metabolism

| Enzyme | Substrate | Organism | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference(s) |

| L-Arabinose Isomerase | L-Arabinose | Bacillus coagulans | 28.5 | 1.8 | - | - | [3] |

| L-Ribulokinase | L-Ribulose | Escherichia coli | 0.14 | - | - | - | [10] |

| L-Ribulokinase | D-Ribulose | Escherichia coli | 0.39 | - | - | - | [10] |

| L-Ribulokinase | L-Xylulose | Escherichia coli | 3.4 | - | - | - | [10] |

| L-Ribulokinase | D-Xylulose | Escherichia coli | 16 | - | - | - | [10] |

| L-Rhamnose Isomerase | L-Rhamnose | Pseudomonas stutzeri | 11-19.4 | 240-280 | - | 11.6-15.6 | [10] |

| L-Rhamnulokinase | L-Rhamnulose | Escherichia coli | 0.082 | - | - | - | [7] |

| Fucokinase/GDP-fucose pyrophosphorylase | L-Fucose | Bacteroides fragilis | 0.12 | - | 1.5 | 12.5 | [15] |

| Fucokinase/GDP-fucose pyrophosphorylase | ATP | Bacteroides fragilis | 0.33 | - | 1.6 | 4.8 | [15] |

| Fuculose-1-phosphate aldolase | DHAP | Methanococcus jannaschii | 0.09 | - | - | - | [18] |

| Fuculose-1-phosphate aldolase | DL-Glyceraldehyde | Methanococcus jannaschii | 0.74 | - | - | - | [18] |

| D-Psicose 3-Epimerase | D-Psicose | Treponema primitia | 209 | - | - | - | [24] |

| D-Psicose 3-Epimerase | D-Fructose | Treponema primitia | 279 | - | - | - | [24] |

| D-Tagatose 3-Epimerase | D-Fructose | Christensenella minuta | - | - | - | 45 | [19] |

| Tagatose Kinase | ATP | Mycobacterium butyricum | - | - | - | - | [22] |

| Tagatose Kinase | D-Tagatose | Mycobacterium butyricum | - | - | - | - | [22] |

Table 2: Metabolite Concentrations in L-Sugar Metabolism Studies

| L-Sugar | Organism/System | Condition | Metabolite | Concentration | Reference(s) |

| L-Fucose | Campylobacter jejuni | Growth in MEMαF medium | Lactate | 1.1 - 1.75 mM | [25] |

| L-Fucose | Campylobacter jejuni | Growth in MEMαF medium | Pyruvate | up to 1.3 mM | [25] |

| L-Fucose | Campylobacter jejuni | Growth in MEMαF medium | Acetate | 4 - 6 mM | [25] |

| L-Arabinose | Aspergillus niger | 5 mM intracellular L-arabinose | L-Arabitol | High | [17] |

| D-Tagatose | Human | In vivo study (75g oral dose) | Peak Blood Glucose | Minimal to no increase | [22] |

| Sucrose | Human | In vivo study (75g oral dose) | Peak Blood Glucose | Significant increase | [22] |

Experimental Protocols

Protocol 1: Assay for L-Arabinose Isomerase Activity

This protocol is adapted from methods used for assaying L-arabinose isomerase from various bacterial sources.[14][25]

Principle: The enzymatic activity is determined by measuring the amount of L-ribulose formed from L-arabinose. The ketose product is quantified colorimetrically using the cysteine-carbazole-sulfuric acid method.

Materials:

-

50 mM Phosphate buffer, pH 7.0

-

1 mM MnCl₂

-

250 mM L-arabinose solution

-

Enzyme preparation (cell-free extract or purified enzyme)

-

Cysteine-carbazole reagent

-

Sulfuric acid

-

Ice bath

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0), 1 mM MnCl₂, and 250 mM L-arabinose.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 50°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature.

-

Stop the reaction by placing the tubes in an ice bath.

-

Determine the amount of L-ribulose produced using the cysteine-carbazole-sulfuric acid method by measuring the absorbance at 560 nm.

-

One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of L-ribulose per minute under the assay conditions.

Protocol 2: HPLC Analysis of L-Rhamnose and its Metabolites

This protocol provides a general framework for the analysis of L-rhamnose and related sugars by HPLC with refractive index detection (HPLC-RID).[7]

Principle: Sugars are separated on an amine-modified silica (B1680970) column and detected by a refractive index detector. Quantification is achieved by comparing peak areas to those of known standards.

Materials:

-

HPLC system with a refractive index (RI) detector

-

Amine-modified silica column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: Acetonitrile (B52724)/Water (e.g., 75:25, v/v), isocratic

-

L-rhamnose, mannitol, and lactulose (B1674317) standards

-

Urine or fermentation broth samples

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation:

-

For urine samples, dilute as necessary and filter through a 0.45 µm syringe filter.

-

For fermentation broth, centrifuge to remove cells, and filter the supernatant.

-

-

HPLC Conditions:

-

Column: Amine-modified silica column

-

Mobile Phase: Acetonitrile/Water (75:25, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detector: Refractive Index (RI)

-

Injection Volume: 20 µL

-

-

Analysis:

-

Inject prepared standards to generate a calibration curve.

-

Inject prepared samples.

-

Identify and quantify L-rhamnose and other sugars based on retention times and peak areas compared to the standard curve.

-

Protocol 3: Quantitative Analysis of L-Sugar Phosphates by LC-MS

This protocol outlines a method for the sensitive analysis of sugar phosphates using liquid chromatography-mass spectrometry (LC-MS) following derivatization.[6][25][26]

Principle: Sugar phosphates are derivatized to enhance their chromatographic retention and ionization efficiency for LC-MS analysis. Quantification is achieved using multiple reaction monitoring (MRM) or by generating a standard curve.

Materials:

-

LC-MS/MS system

-

Reversed-phase C18 column

-

Derivatization reagent (e.g., 3-Amino-9-ethylcarbazole, AEC)

-

Reducing agent (e.g., sodium cyanoborohydride)

-

Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid)

-

Sugar phosphate standards

-

Cell or tissue extracts

Procedure:

-

Extraction: Extract metabolites from cells or tissues using a suitable method (e.g., methanol/chloroform/water extraction).

-

Derivatization:

-

Dry the extract under vacuum.

-

Reconstitute in the derivatization buffer containing AEC.

-

Add the reducing agent and incubate to complete the reductive amination reaction.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Separate the analytes using a gradient elution with mobile phases A and B.

-

Detect and quantify the derivatized sugar phosphates using ESI-MS/MS in MRM mode.

-

-

Data Analysis:

-

Generate a standard curve for each sugar phosphate.

-

Quantify the sugar phosphates in the samples based on the standard curves.

-

Conclusion

The metabolic pathways of rare L-sugars present a rich field for scientific exploration with significant implications for human health and biotechnology. This guide provides a foundational understanding of the key metabolic routes for L-arabinose, L-fucose, L-rhamnose, and L-tagatose, supported by quantitative data and detailed experimental protocols. The provided visualizations of these pathways and workflows aim to facilitate a clearer understanding of these complex biological processes. As research in this area continues to expand, a deeper knowledge of L-sugar metabolism will undoubtedly unlock new opportunities for the development of novel therapeutics and biotechnological applications.

References

- 1. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Rapid and simultaneous quantification of rhamnose, mannitol, and lactulose in urine by HPLC for estimating intestinal permeability in pediatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]